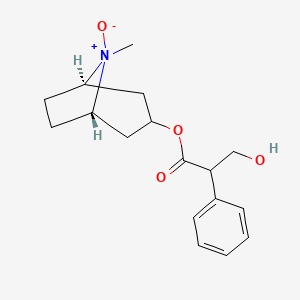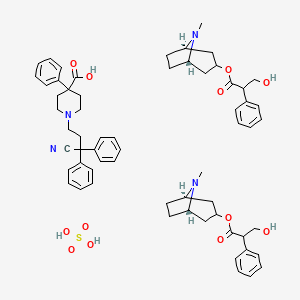
AC-261066
Descripción general
Descripción
AC261066 is a synthetic compound known for its potent and selective activation of the retinoic acid receptor beta2 (RARβ2). This receptor is part of the nuclear receptor family, which plays a crucial role in regulating gene expression. AC261066 has been studied for its potential therapeutic applications, particularly in reducing oxidative stress and improving cardiac function .
Aplicaciones Científicas De Investigación
AC261066 has been extensively studied for its potential therapeutic applications in various fields:
Mecanismo De Acción
AC261066 exerts its effects by selectively activating the retinoic acid receptor beta2 (RARβ2). This activation leads to the modulation of gene expression involved in oxidative stress response, fibrogenesis, and lipid metabolism. In cardiac cells, AC261066 reduces oxidative stress by decreasing the levels of reactive oxygen species (ROS) and enhancing the expression of antioxidant enzymes such as superoxide dismutase 2 (SOD2) . In liver cells, it limits the expression of genes involved in lipid accumulation and fibrosis .
Safety and Hazards
As with any chemical compound, handling “Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-” would require appropriate safety precautions. Benzoic acid can cause skin irritation and serious eye damage . It’s important to use personal protective equipment and avoid inhalation, ingestion, and contact with skin and eyes .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
AC-261066 plays a significant role in biochemical reactions, particularly as an agonist of RARβ2 . It interacts with enzymes such as AKR1B10, with an IC50 of 51 ± 7µM . The compound also interacts with retinoid X receptors (RXR α, β, γ) to orchestrate complex events, such as organ homeostasis, immune function, development, and reproduction .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the cell adhesion of RPMI 8866 B cells to the ADAM28 disintegrin-like domain . In a high-fat diet mouse model of liver disease, this compound was found to reduce hyperglycemia, peripheral insulin resistance, and body weight .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as an agonist of RARβ2 . This interaction influences gene expression, enzyme activation, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For example, in a study involving striatopallidal medium spiny neurons, this compound was found to decrease glutamate-induced toxicity in primary striatal neurons in vitro, and diminished mitochondrial dysfunction, spMSN cell death, and motor deficits induced in wild type mice by 3NP .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a high-fat diet mouse model of liver disease, this compound was found to reduce hyperglycemia, peripheral insulin resistance, and body weight .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to limit the increases in the transcript and protein levels of KHK, a key enzyme for fructose metabolism, and causes multiple changes in liver metabolites involved in fructose metabolism .
Transport and Distribution
It is known that this compound is orally available , suggesting that it can be absorbed and distributed in the body.
Subcellular Localization
Given its role as an agonist of RARβ2, it is likely that it interacts with nuclear receptors, suggesting a nuclear localization .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AC261066 involves a two-step process. Initially, a precursor compound is subjected to a copper-mediated ortho-C(sp2)-H radiofluorination of aromatic carboxylic acids. This reaction is carried out using potassium fluoride (K18F), copper(I) triflate (CuOTf), and N-methylmorpholine (NMM) in dimethylformamide (DMF) at 100°C for 30 minutes. The resulting intermediate is then hydrolyzed using sodium hydroxide (NaOH) at 120°C for 20 minutes to yield AC261066 .
Industrial Production Methods
While specific industrial production methods for AC261066 are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of automated synthesis modules and high-purity reagents ensures the efficient production of AC261066 with high radiochemical purity .
Análisis De Reacciones Químicas
Types of Reactions
AC261066 primarily undergoes substitution reactions due to the presence of functional groups such as fluorine and thiazole. These reactions are facilitated by the electron-withdrawing nature of the fluorine atom, which makes the aromatic ring more susceptible to nucleophilic attack .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: AC261066 can undergo oxidation and reduction reactions, although these are less common.
Major Products Formed
The major products formed from the reactions of AC261066 depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Comparación Con Compuestos Similares
AC261066 is unique in its high selectivity and potency for the retinoic acid receptor beta2 (RARβ2). Similar compounds include:
AC55649: Another RARβ2 agonist, but less potent and orally available compared to AC261066.
Retinoic Acid: A natural ligand for retinoic acid receptors, but with less selectivity for specific receptor subtypes.
Tamibarotene: A synthetic retinoid with broader receptor activity, used in the treatment of acute promyelocytic leukemia.
AC261066 stands out due to its high selectivity for RARβ2, making it a valuable tool for studying the specific roles of this receptor in various biological processes .
Propiedades
IUPAC Name |
4-[4-(2-butoxyethoxy)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO4S/c1-3-4-7-22-8-9-23-15-11(2)24-16(19-15)12-5-6-13(17(20)21)14(18)10-12/h5-6,10H,3-4,7-9H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAOETBFVAWNRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC1=C(SC(=N1)C2=CC(=C(C=C2)C(=O)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236116 | |
| Record name | AC-261066 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870773-76-5 | |
| Record name | AC-261066 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870773765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AC-261066 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AC-261066 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGF3F89BZP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



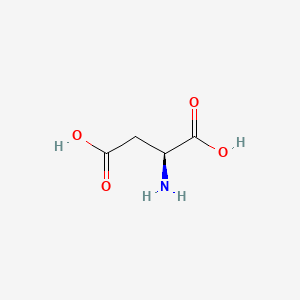
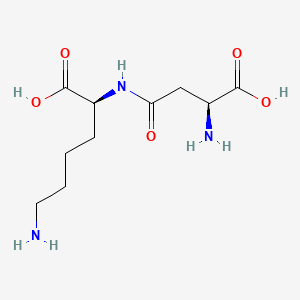

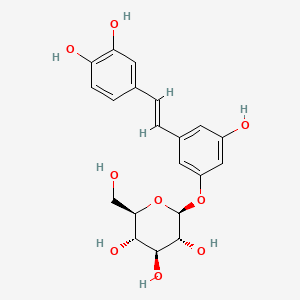
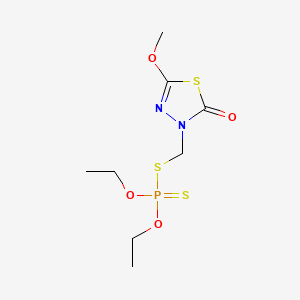
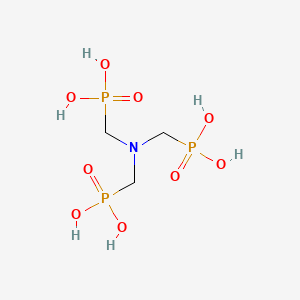
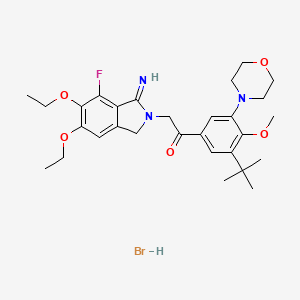


![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-methyl-2-phenylpropanoate](/img/structure/B1665313.png)
